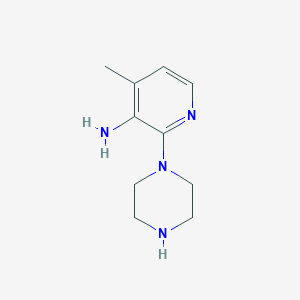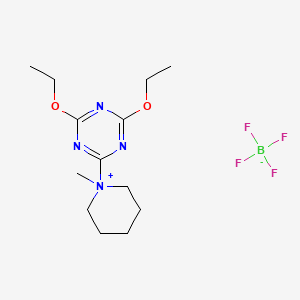
1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate is an organic compound that belongs to the class of triazine derivatives. This compound is known for its utility in various chemical reactions, particularly in the field of peptide synthesis. It is a highly effective coupling reagent, facilitating the formation of amide bonds between carboxylic acids and amines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate typically involves the reaction of 2-chloro-4,6-diethoxy-1,3,5-triazine with N-methylpiperidine in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the desired product along with the by-product, hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate primarily undergoes substitution reactions. It is widely used as a coupling reagent in peptide synthesis, where it facilitates the formation of amide bonds.
Common Reagents and Conditions:
Reagents: Carboxylic acids, amines, alcohols.
Conditions: The reactions typically occur in solvents like THF, methanol, or ethanol, often at room temperature or slightly elevated temperatures.
Major Products:
Amides: Formed from the reaction with carboxylic acids and amines.
Esters: Formed from the reaction with carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis, esterification, and amidation reactions.
Biology: Facilitates the synthesis of biologically active peptides and proteins.
Medicine: Involved in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The compound acts as a coupling reagent by activating carboxylic acids to form highly reactive intermediates. These intermediates can then react with nucleophiles such as amines or alcohols to form amide or ester bonds. The mechanism involves the formation of an active ester intermediate, which undergoes nucleophilic attack to yield the final product.
Vergleich Mit ähnlichen Verbindungen
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Comparison: 1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced efficiency in coupling reactions and greater stability under various reaction conditions. This makes it a preferred choice in peptide synthesis and other applications requiring robust coupling reagents.
Eigenschaften
CAS-Nummer |
41654-51-7 |
|---|---|
Molekularformel |
C13H23BF4N4O2 |
Molekulargewicht |
354.15 g/mol |
IUPAC-Name |
2,4-diethoxy-6-(1-methylpiperidin-1-ium-1-yl)-1,3,5-triazine;tetrafluoroborate |
InChI |
InChI=1S/C13H23N4O2.BF4/c1-4-18-12-14-11(15-13(16-12)19-5-2)17(3)9-7-6-8-10-17;2-1(3,4)5/h4-10H2,1-3H3;/q+1;-1 |
InChI-Schlüssel |
ZTVOUYKTAOUVJH-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CCOC1=NC(=NC(=N1)[N+]2(CCCCC2)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



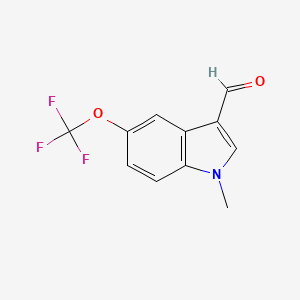
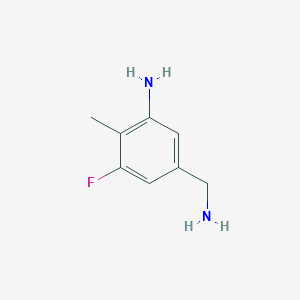
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12849224.png)
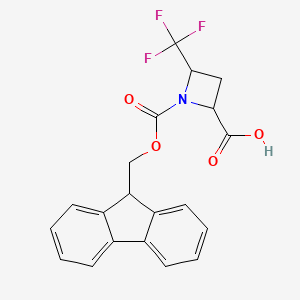
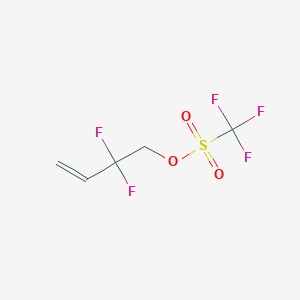
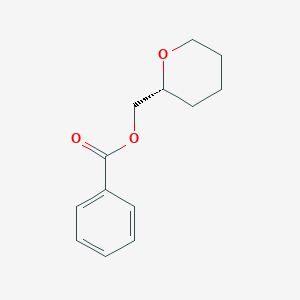
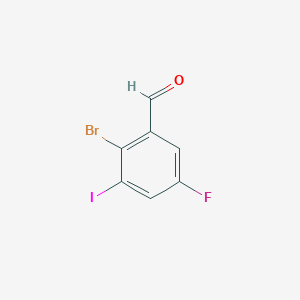

![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)


